![molecular formula C20H20ClN3O6S B11046788 4-({5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046788.png)

4-({5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

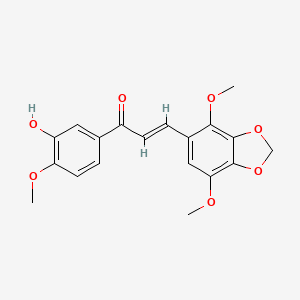

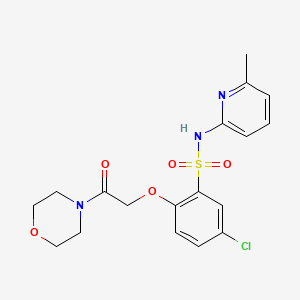

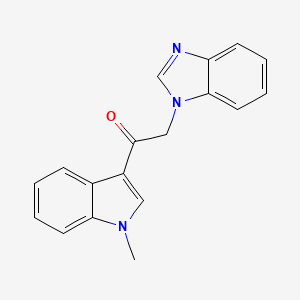

Beschreibung

4-{[5-CHLORO-2-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxalinone core, which is known for its biological activity, and a sulfonyl group, which can enhance its solubility and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-({5-Chlor-2-[2-(Morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydrochinoxalin-2(1H)-on umfasst in der Regel mehrere Schritte:

Bildung des Chinoxalin-Kerns: Der Chinoxalin-Kern kann durch die Kondensation eines o-Phenylendiamins mit einer 1,2-Dicarbonylverbindung unter sauren Bedingungen synthetisiert werden.

Einführung der Sulfonylgruppe: Die Sulfonylgruppe wird durch Sulfonierung eingeführt, typischerweise unter Verwendung von Chlorsulfonsäure oder Schwefeltrioxid in Gegenwart einer geeigneten Base.

Anbindung der Morpholin-Einheit: Die Morpholin-Gruppe wird durch eine nukleophile Substitutionsreaktion angehängt, bei der eine geeignete Abgangsgruppe am Phenylring durch die Morpholin-Einheit ersetzt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von kontinuierlichen Fließreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Morpholin-Einheit, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können den Chinoxalin-Kern anvisieren und ihn möglicherweise in ein Dihydrochinoxalin-Derivat umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Sulfonylgruppe, wobei Nukleophile das Sulfonylchlorid ersetzen können.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Oxidation: N-Oxide der Morpholin-Einheit.

Reduktion: Dihydrochinoxalin-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuer Materialien.

Biologie

In der biologischen Forschung macht das Potenzial der Verbindung als Pharmakophor sie zu einem Kandidaten für die Wirkstoffforschung. Ihre Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, kann zur Entwicklung neuer Therapeutika genutzt werden.

Medizin

In der Medizin könnten Derivate dieser Verbindung auf ihr Potenzial als Antikrebs-, Entzündungshemmende oder antimikrobielle Mittel untersucht werden. Das Vorhandensein des Chinoxalin-Kerns ist besonders bemerkenswert, da er ein häufiges Motiv in vielen biologisch aktiven Verbindungen ist.

Industrie

In industriellen Anwendungen könnte diese Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene industrielle Prozesse geeignet.

Wirkmechanismus

Der Wirkmechanismus von 4-({5-Chlor-2-[2-(Morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydrochinoxalin-2(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Chinoxalin-Kern kann mit DNA interkalieren und so Replikations- und Transkriptionsprozesse stören. Die Sulfonylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden und deren Funktion möglicherweise hemmen. Die Morpholin-Einheit kann die Löslichkeit der Verbindung verbessern und ihren Transport über Zellmembranen erleichtern.

Analyse Chemischer Reaktionen

4-{[5-CHLORO-2-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The quinoxalinone core is known for its biological activity, making this compound a potential candidate for drug development.

Medicine: It may have therapeutic potential due to its ability to interact with biological targets.

Wirkmechanismus

The mechanism of action of 4-{[5-CHLORO-2-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE involves its interaction with specific molecular targets. The quinoxalinone core can bind to enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The morpholino group can improve the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-({5-Chlor-2-[2-(Morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydrochinoxalin-2(1H)-on: weist Ähnlichkeiten mit anderen Chinoxalinderivaten auf, wie z. B.:

Einzigartigkeit

Die Einzigartigkeit von 4-({5-Chlor-2-[2-(Morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydrochinoxalin-2(1H)-on liegt in seiner Kombination von funktionellen Gruppen, die eine große Bandbreite an chemischer Reaktivität und biologischer Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C20H20ClN3O6S |

|---|---|

Molekulargewicht |

465.9 g/mol |

IUPAC-Name |

4-[5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C20H20ClN3O6S/c21-14-5-6-17(30-13-20(26)23-7-9-29-10-8-23)18(11-14)31(27,28)24-12-19(25)22-15-3-1-2-4-16(15)24/h1-6,11H,7-10,12-13H2,(H,22,25) |

InChI-Schlüssel |

KGFJTESHEKHSRK-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11046718.png)

![4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046723.png)

![2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol](/img/structure/B11046724.png)

![3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046727.png)

![3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046728.png)

![2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide](/img/structure/B11046738.png)

![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046752.png)

![1-(3-methylphenyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046756.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046760.png)

![2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11046766.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11046771.png)